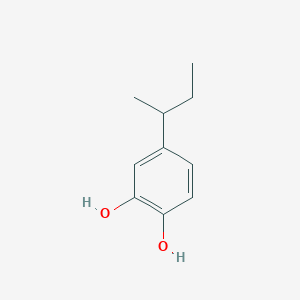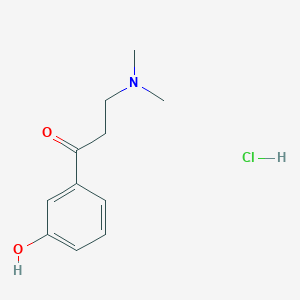![molecular formula C17H16N4O3S B11997975 3-(3,4-dimethoxyphenyl)-N'-[(E)-2-thienylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997975.png)
3-(3,4-dimethoxyphenyl)-N'-[(E)-2-thienylmethylidene]-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-ジメトキシフェニル)-N'-[(E)-2-チエニルメチリデン]-1H-ピラゾール-5-カルボヒドラジドは、ピラゾール誘導体の一種であり、複雑な有機化合物です。この化合物は、その潜在的な生物活性により、医薬品化学と製薬研究の分野で注目されています。
2. 製法
合成経路と反応条件
3-(3,4-ジメトキシフェニル)-N'-[(E)-2-チエニルメチリデン]-1H-ピラゾール-5-カルボヒドラジドの合成は、通常、次の手順を伴います。
ピラゾール環の形成: 最初の段階は、適切なヒドラジン誘導体と1,3-ジケトンを環化させてピラゾール環を形成することです。
3,4-ジメトキシフェニル基の導入: この段階では、置換反応によって3,4-ジメトキシフェニル基がピラゾール環に導入されます。
カルボヒドラジドの形成: 次に、ピラゾール誘導体をヒドラジン水和物と反応させてカルボヒドラジドを形成します。
2-チエニルメチリデンとの縮合: 最後に、カルボヒドラジドを還流条件下で2-チエニルメチリデンと縮合させて目的の化合物を得ます。
工業的製造方法
この化合物の工業的製造は、上記合成経路のスケールアップと、高収率と高純度を確保するための反応条件の最適化を伴います。これには、連続フローリアクター、自動合成、再結晶やクロマトグラフィーなどの精製技術の使用が含まれる場合があります。
3. 化学反応の分析
反応の種類
3-(3,4-ジメトキシフェニル)-N'-[(E)-2-チエニルメチリデン]-1H-ピラゾール-5-カルボヒドラジドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができます。
還元: 還元は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: この化合物は、存在する官能基に応じて、求核置換反応または求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウムまたはエーテル中の水素化リチウムアルミニウム。
置換: 塩化チオニルなどのハロゲン化剤またはアミンなどの求核剤。
主な生成物
酸化: 対応するカルボン酸またはケトンの生成。
還元: 対応するアルコールまたはアミンの生成。
置換: さまざまな官能基を持つ置換誘導体の生成。
4. 科学研究への応用
3-(3,4-ジメトキシフェニル)-N'-[(E)-2-チエニルメチリデン]-1H-ピラゾール-5-カルボヒドラジドは、いくつかの科学研究への応用があります。
医薬品化学: 抗炎症剤、抗菌剤、抗癌剤としての可能性について調査されています。
生物学的研究: 酵素や受容体などの生体標的との相互作用を理解するための研究に使用されています。
製薬研究: 新しい治療薬の開発のためのリード化合物として探索されています。
工業的応用: 他の複雑な有機分子の合成や化学反応における試薬としての潜在的な用途。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-N’-[(E)-2-thienylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves the following steps:
Formation of the pyrazole ring: The initial step involves the cyclization of a suitable hydrazine derivative with a 1,3-diketone to form the pyrazole ring.
Introduction of the 3,4-dimethoxyphenyl group: This step involves the substitution reaction where the 3,4-dimethoxyphenyl group is introduced onto the pyrazole ring.
Formation of the carbohydrazide: The pyrazole derivative is then reacted with hydrazine hydrate to form the carbohydrazide.
Condensation with 2-thienylmethylidene: Finally, the carbohydrazide is condensed with 2-thienylmethylidene under reflux conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the above synthetic route with optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(3,4-dimethoxyphenyl)-N’-[(E)-2-thienylmethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
3-(3,4-dimethoxyphenyl)-N’-[(E)-2-thienylmethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Pharmaceutical Research: Explored as a lead compound for the development of new therapeutic agents.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as a reagent in chemical reactions.
作用機序
3-(3,4-ジメトキシフェニル)-N'-[(E)-2-チエニルメチリデン]-1H-ピラゾール-5-カルボヒドラジドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、これらの標的を阻害または活性化して、さまざまな生物学的効果をもたらす可能性があります。正確な経路と分子間相互作用は、特定の生物学的状況と標的の性質によって異なります。
類似化合物との比較
類似化合物
- 3-(3,4-ジメトキシフェニル)-1H-ピラゾール-5-カルボヒドラジド
- N'-[(E)-2-チエニルメチリデン]-1H-ピラゾール-5-カルボヒドラジド
- 3-(3,4-ジメトキシフェニル)-N'-[(E)-2-フリルメチリデン]-1H-ピラゾール-5-カルボヒドラジド
独自性
3-(3,4-ジメトキシフェニル)-N'-[(E)-2-チエニルメチリデン]-1H-ピラゾール-5-カルボヒドラジドは、3,4-ジメトキシフェニル基と2-チエニルメチリデン基の両方が存在するため、独特です。これらの構造的特徴は、類似化合物と比較して、生体標的への結合親和性と全体的な生物活性を高める可能性があります。
特性
分子式 |
C17H16N4O3S |
|---|---|
分子量 |
356.4 g/mol |
IUPAC名 |
3-(3,4-dimethoxyphenyl)-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H16N4O3S/c1-23-15-6-5-11(8-16(15)24-2)13-9-14(20-19-13)17(22)21-18-10-12-4-3-7-25-12/h3-10H,1-2H3,(H,19,20)(H,21,22)/b18-10+ |
InChIキー |
XTUFOROSBDODPE-VCHYOVAHSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CS3)OC |
正規SMILES |
COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CS3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11997912.png)
![{2-[(E)-{[3-(4-methylphenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}acetic acid](/img/structure/B11997919.png)


![3-(2-Methoxy-1-naphthyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997926.png)
![2-Butyl-2-({[2-(4-methoxybenzyl)-4-nitrophenyl]sulfonyl}methyl)hexanal](/img/structure/B11997936.png)
![2-[(E)-(1,2-dihydro-5-acenaphthylenylimino)methyl]-6-ethoxyphenol](/img/structure/B11997942.png)


![(5Z)-3-Hexyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11997982.png)
![2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11997984.png)
